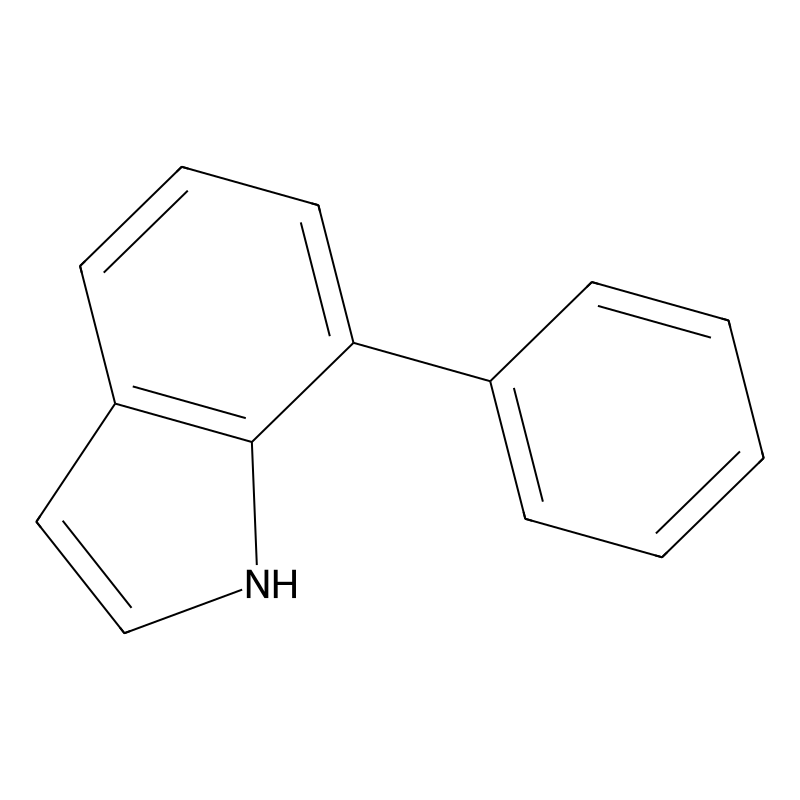7-Phenyl-1H-indole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
7-Phenyl-1H-indole is an organic compound with the molecular formula C₁₄H₁₁N. It features a phenyl group attached to the indole structure, a bicyclic compound consisting of a fused benzene and pyrrole ring. This compound is part of a larger class of indole derivatives, known for their diverse biological activities and applications in medicinal chemistry. The indole framework is significant in pharmaceuticals, as many naturally occurring compounds and synthetic drugs contain this structural motif.
Precursor for Synthetic Derivatives
7-Phenyl-1H-indole acts as a precursor for the synthesis of various derivatives with diverse properties and potential applications. These derivatives often involve modifications at different positions of the molecule, introducing functional groups or altering the electronic properties.
For example, 7-chloro-4-(trifluoromethyl)-3-phenyl-1H-indole exhibits anticonvulsant activity, making it a potential candidate for epilepsy treatment []. Similarly, 2-(4-bromophenyl)-7-methoxy-1H-indole shows promising anticancer properties against various cancer cell lines [].
These examples highlight how 7-Phenyl-1H-indole serves as a valuable starting material for the development of novel molecules with potential applications in medicinal chemistry.
Scaffold for Material Science Studies
The core structure of 7-Phenyl-1H-indole has also been explored in material science research. The rigid and planar structure, combined with the presence of aromatic rings, makes it a suitable candidate for the development of organic semiconductors or liquid crystals.
For instance, research suggests that incorporating 7-Phenyl-1H-indole units into polymer backbones can lead to materials with improved electrical conductivity and charge transport properties []. Additionally, studies have explored the use of 7-Phenyl-1H-indole derivatives in the development of photoluminescent materials with potential applications in organic light-emitting diodes (OLEDs) [].
7-Phenyl-1H-indole can undergo various chemical transformations, including:
- C-H Activation: It participates in C-H olefination reactions, particularly when reacted with alkenes or alkynes under catalytic conditions. For instance, rhodium-catalyzed oxidative annulation can yield complex products like pyrrolo[3,2,1-de]phenanthridines .
- Electrophilic Aromatic Substitution: The indole moiety can react with strong electrophiles, leading to substitution at various positions on the aromatic ring .
- Reduction Reactions: The carbonyl groups associated with derivatives of 7-phenyl-1H-indole can be reduced using agents like sodium borohydride or lithium aluminum hydride .
7-Phenyl-1H-indole and its derivatives exhibit a range of biological activities:
- Anticancer Properties: Some derivatives have shown promising results as microtubule destabilizers and have been evaluated for their antiproliferative effects against various cancer cell lines, including colon and breast cancer .
- Antimicrobial Activity: Indole derivatives are often investigated for their potential antimicrobial properties, making them candidates for new antibiotic drugs.
The synthesis of 7-Phenyl-1H-indole can be achieved through several methods:
- Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to yield indoles.
- Cyclization Reactions: The compound can also be synthesized via cyclization of appropriate precursors containing both phenyl and nitrogen functionalities.
- Rhodium-Catalyzed Reactions: Recent advancements include the use of rhodium catalysts for selective C-H activation and subsequent reactions to form 7-phenyl-1H-indole derivatives efficiently .
7-Phenyl-1H-indole has several applications in various fields:
- Pharmaceuticals: Its derivatives are explored as potential drug candidates due to their anticancer and antimicrobial properties.
- Material Science: Indoles are used in the development of organic semiconductors and dyes due to their electronic properties.
Research into the interactions of 7-Phenyl-1H-indole with biological targets has revealed:
- Binding Affinity: Molecular docking studies have shown that certain derivatives bind effectively to tubulin at the colchicine site, indicating their potential as anticancer agents .
- Mechanistic Insights: Studies have explored how these compounds induce apoptosis in cancer cells, providing insights into their therapeutic mechanisms.
Several compounds share structural similarities with 7-Phenyl-1H-indole. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Methylindole | Indole derivative | Exhibits distinct biological activity profiles. |
| 2-(4-Methylphenyl)-1H-indole | Substituted indole | Known for its anti-inflammatory properties. |
| 3-(4-Fluorophenyl)-1H-indole | Fluorinated indole | Demonstrates enhanced binding affinity in drug design. |
| 6-(4-Methoxyphenyl)-1H-indole | Methoxy-substituted | Potentially useful in neuropharmacology studies. |
Each of these compounds possesses unique characteristics that differentiate them from 7-Phenyl-1H-indole while retaining the fundamental indole structure that contributes to their biological activities.








